REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][S:7][C:8]1[N:13]=[CH:12][C:11](N)=[CH:10][CH:9]=1.N([O-])=[O:16].[Na+].C(=O)(O)[O-].[Na+]>O>[CH3:6][S:7][C:8]1[N:13]=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=N1)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour 30 min between 0° C. and −4° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is brought to −6° C.
|
Type
|
CUSTOM
|
Details
|
without exceeding 0° C
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction medium
|
Type
|
EXTRACTION
|
Details
|
the mixture is then extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is then chromatographed on silica gel (dichloromethane/ethyl acetate, 90/10; v/v)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |